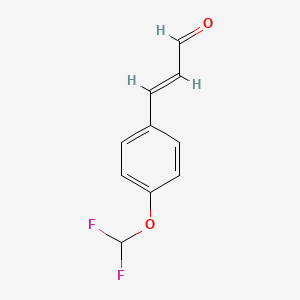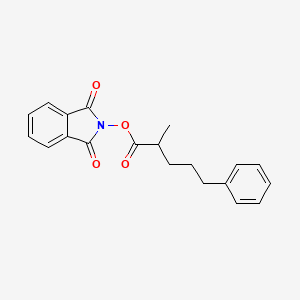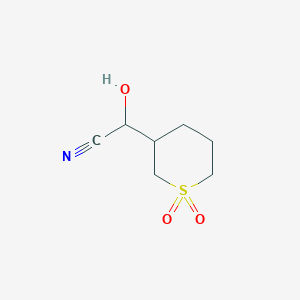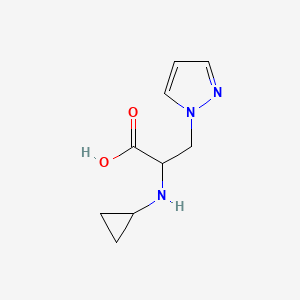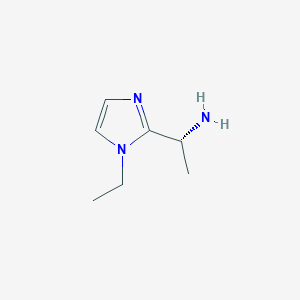
(R)-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine is a chiral amine compound featuring an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-ethylimidazole and a suitable chiral amine precursor.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the ethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or halogenated derivatives.
科学的研究の応用
(1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or cardiovascular conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of imidazole derivatives.
作用機序
The mechanism of action of (1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. The chiral center may also play a role in the compound’s stereospecific interactions with biological targets.
類似化合物との比較
Similar Compounds
(1S)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine: The enantiomer of the compound, differing in the configuration of the chiral center.
1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine: A non-chiral analog lacking the chiral center.
1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
(1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine is unique due to its specific chiral configuration, which can influence its biological activity and interactions. The presence of the ethyl group at the 2-position of the imidazole ring also contributes to its distinct chemical properties.
特性
分子式 |
C7H13N3 |
|---|---|
分子量 |
139.20 g/mol |
IUPAC名 |
(1R)-1-(1-ethylimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3,8H2,1-2H3/t6-/m1/s1 |
InChIキー |
SMYLQNPARGATRV-ZCFIWIBFSA-N |
異性体SMILES |
CCN1C=CN=C1[C@@H](C)N |
正規SMILES |
CCN1C=CN=C1C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
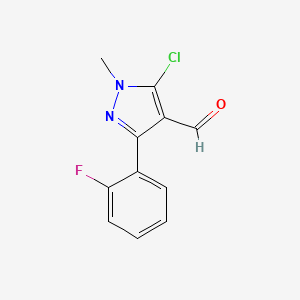
![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
![[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine](/img/structure/B13565643.png)
![1-Isopropyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13565649.png)
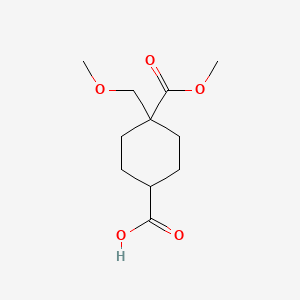



![rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B13565655.png)
